In Vitro Antiviral Activity of N-(1-Adamantyl)-2-Phenoxyacetamide Against Influenza A/H3N2
In a study evaluating the antiviral potency of a series of N-adamantyl-2-phenoxy-acetamides (compounds 6a–6d) against influenza A/H3N2 replication in MDCK cells, the bulky phenoxyacetamide moiety resulted in a clear reduction in potency compared to the lead compound amantadine. While the most potent derivative in the series, compound 3a (an N-adamantyl-2-amino-acylamide), exhibited activity similar to amantadine, the introduction of the extended lipophilic phenoxy group in compounds 6a–6d led to decreased potency [1]. This provides direct evidence that N-(1-adamantyl)-2-phenoxyacetamide is a lower-potency analog in this specific antiviral context [1].
| Evidence Dimension | Antiviral potency against influenza A/H3N2 in MDCK cells |
|---|---|
| Target Compound Data | Decreased potency (relative to amantadine and derivative 3a) |
| Comparator Or Baseline | Amantadine and derivative 3a (N-adamantyl-2-amino-acylamide), which showed activity similar to amantadine |
| Quantified Difference | The bulky and extended lipophilic moieties on the α-position of the carbonyl group resulted in decreases in potency (exact quantitative difference not provided in accessible abstract) |
| Conditions | Influenza virus A/H3N2 subtype replication in Madin-Darby canine kidney (MDCK) cells |
Why This Matters
This data is critical for researchers seeking a control compound with reduced antiviral activity for mechanistic studies or for SAR investigations focused on optimizing the balance between lipophilicity and potency in adamantane-based antivirals.
- [1] Liu, D., Fan, Z., Jiang, J., Wei, J., & Xin, J. (2013). Synthesis and antiviral activity of N-adamantyl-2-amino(or 2-phenoxy)-acylamides. Chemical Research in Chinese Universities, 29(4), 706–709. View Source
